N-({2-[(4-nitrophenyl)amino]ethyl}carbamothioyl)thiophene-2-carboxamide
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Overview
Description
1-{2-[(4-NITROPHENYL)AMINO]ETHYL}-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a thiophene ring, a nitrophenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-NITROPHENYL)AMINO]ETHYL}-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves the following steps:
Formation of the Thiophene-2-Carbonyl Chloride: This can be achieved by reacting thiophene-2-carboxylic acid with thionyl chloride.
Preparation of the Intermediate: The intermediate is formed by reacting 4-nitroaniline with ethylene diamine.
Final Coupling Reaction: The intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(4-NITROPHENYL)AMINO]ETHYL}-3-(THIOPHENE-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-{2-[(4-NITROPHENYL)AMINO]ETHYL}-3-(THIOPHENE-2-CARBONYL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-{2-[(4-NITROPHENYL)AMINO]ETHYL}-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carbonitrile.
Nitrophenyl Derivatives: Compounds such as 4-nitrophenylhydrazine and 4-nitrophenylacetic acid.
Uniqueness: 1-{2-[(4-NITROPHENYL)AMINO]ETHYL}-3-(THIOPHENE-2-CARBONYL)THIOUREA is unique due to its combination of a thiophene ring, nitrophenyl group, and thiourea moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N4O3S2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(4-nitroanilino)ethylcarbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N4O3S2/c19-13(12-2-1-9-23-12)17-14(22)16-8-7-15-10-3-5-11(6-4-10)18(20)21/h1-6,9,15H,7-8H2,(H2,16,17,19,22) |
InChI Key |
RVKJXEOLYUJFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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